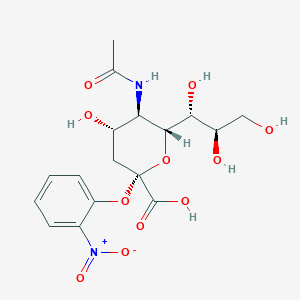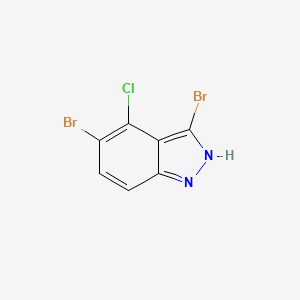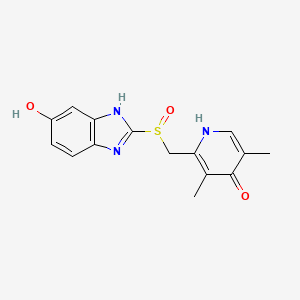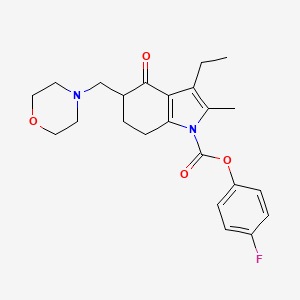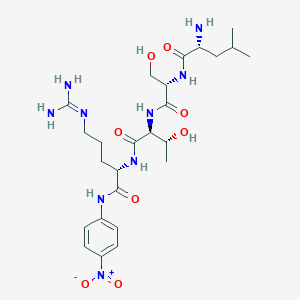
(R)-2-amino-N-((S)-1-((2S,3R)-1-((S)-5-guanidino-1-(4-nitrophenylamino)-1-oxopentan-2-ylamino)-3-hydroxy-1-oxobutan-2-ylamino)-3-hydroxy-1-oxopropan-2-yl)-4-methylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Leu-Ser-Thr-Arg p-nitroanilide is a synthetic peptide substrate commonly used in biochemical research. It is composed of the amino acids leucine, serine, threonine, and arginine, with a p-nitroanilide group attached to the arginine residue. This compound is often utilized in enzymatic assays to study protease activity, particularly serine proteases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Leu-Ser-Thr-Arg p-nitroanilide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection and coupling: The N-terminal protecting group is removed, and the next protected amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing TFA.
Industrial Production Methods
Industrial production of D-Leu-Ser-Thr-Arg p-nitroanilide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to increase yield and purity. Quality control measures, such as HPLC and mass spectrometry, are used to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
D-Leu-Ser-Thr-Arg p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteases. The p-nitroanilide group serves as a chromogenic reporter, releasing p-nitroaniline upon cleavage, which can be quantitatively measured.
Common Reagents and Conditions
Proteases: Enzymes like trypsin, chymotrypsin, and thrombin are commonly used to catalyze the hydrolysis of D-Leu-Ser-Thr-Arg p-nitroanilide.
Buffers: Reactions are typically carried out in buffered solutions (e.g., Tris-HCl, pH 7.5) to maintain optimal enzyme activity.
Temperature: Reactions are often performed at physiological temperatures (37°C) to mimic biological conditions.
Major Products
The primary product of the hydrolysis reaction is p-nitroaniline, which can be detected spectrophotometrically due to its yellow color.
Aplicaciones Científicas De Investigación
D-Leu-Ser-Thr-Arg p-nitroanilide is widely used in various fields of scientific research:
Biochemistry: It is employed in enzymatic assays to study the kinetics and specificity of proteases.
Molecular Biology: The compound is used to investigate protein-protein interactions and post-translational modifications involving proteolytic cleavage.
Medicine: It aids in the development of diagnostic assays for diseases involving protease dysregulation, such as cancer and inflammatory disorders.
Industry: The compound is utilized in quality control processes for enzyme production and in the development of protease inhibitors.
Mecanismo De Acción
The mechanism of action of D-Leu-Ser-Thr-Arg p-nitroanilide involves its recognition and binding by specific proteases. The enzyme cleaves the peptide bond adjacent to the arginine residue, releasing p-nitroaniline. This cleavage event can be monitored in real-time, providing insights into enzyme activity and inhibition.
Comparación Con Compuestos Similares
D-Leu-Ser-Thr-Arg p-nitroanilide is unique due to its specific amino acid sequence and the presence of the p-nitroanilide group. Similar compounds include:
Boc-Leu-Ser-Thr-Arg p-nitroanilide: A variant with a Boc (tert-butyloxycarbonyl) protecting group.
Ac-Leu-Ser-Thr-Arg p-nitroanilide: A variant with an acetyl protecting group.
Z-Leu-Ser-Thr-Arg p-nitroanilide: A variant with a benzyloxycarbonyl (Z) protecting group.
These compounds differ in their protecting groups, which can influence their solubility, stability, and reactivity in enzymatic assays.
Propiedades
Fórmula molecular |
C25H41N9O8 |
|---|---|
Peso molecular |
595.6 g/mol |
Nombre IUPAC |
(2R)-2-amino-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C25H41N9O8/c1-13(2)11-17(26)21(37)32-19(12-35)23(39)33-20(14(3)36)24(40)31-18(5-4-10-29-25(27)28)22(38)30-15-6-8-16(9-7-15)34(41)42/h6-9,13-14,17-20,35-36H,4-5,10-12,26H2,1-3H3,(H,30,38)(H,31,40)(H,32,37)(H,33,39)(H4,27,28,29)/t14-,17-,18+,19+,20+/m1/s1 |
Clave InChI |
QTQDIOGTLZJSHD-NSYSGPAISA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CO)NC(=O)[C@@H](CC(C)C)N)O |
SMILES canónico |
CC(C)CC(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



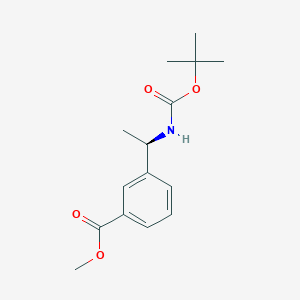
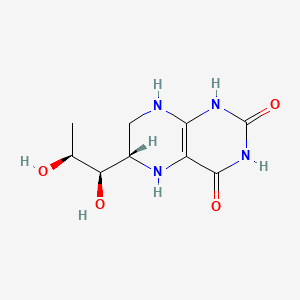
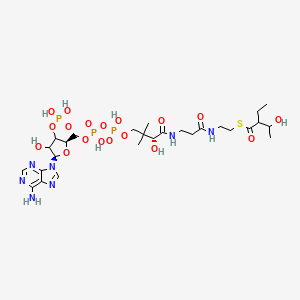
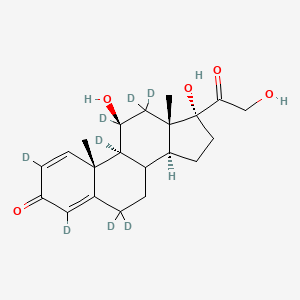
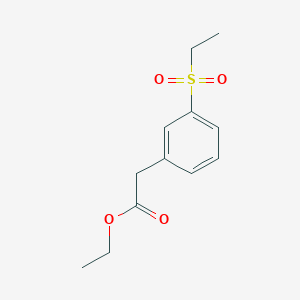

![Methyl 4-(1-phenylpropan-2-ylcarbamoyl)-8,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine-8-carboxylate](/img/structure/B13840136.png)
